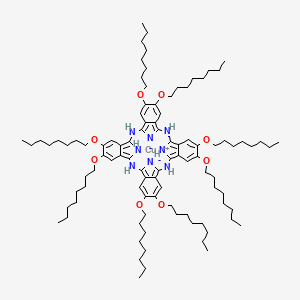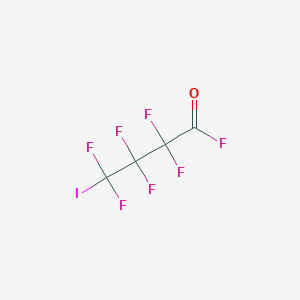![molecular formula C30H21N9 B12084721 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is a complex organic compound with the molecular formula C30H21N9 It features a triazine core substituted with three phenyl rings, each bearing a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine typically involves the following steps:
Formation of Pyrazole Derivatives: The initial step involves synthesizing the pyrazole derivatives. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.
Coupling with Triazine Core: The pyrazole derivatives are then coupled with a triazine core. This is usually done through a nucleophilic aromatic substitution reaction, where the pyrazole derivatives react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyrazole rings can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanuric chloride with pyrazole derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine exerts its effects involves its ability to coordinate with metal ions and interact with various molecular targets. The triazine core and pyrazole rings provide multiple binding sites, allowing the compound to form stable complexes with metals and other molecules. This interaction can influence various biochemical pathways and processes, making it useful in both catalysis and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar triazine core with pyridyl substituents instead of pyrazole.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Features amino groups on the phenyl rings.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: Contains carboxyl groups on the phenyl rings.
Uniqueness
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is unique due to the presence of pyrazole rings, which provide additional nitrogen atoms for coordination and interaction. This enhances its ability to form stable complexes and increases its versatility in various applications compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C30H21N9 |
|---|---|
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
2,4,6-tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C30H21N9/c1-7-22(8-2-19(1)25-13-31-32-14-25)28-37-29(23-9-3-20(4-10-23)26-15-33-34-16-26)39-30(38-28)24-11-5-21(6-12-24)27-17-35-36-18-27/h1-18H,(H,31,32)(H,33,34)(H,35,36) |
InChI-Schlüssel |
MLHVKCKZHMZXEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CNN=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CNN=C5)C6=CC=C(C=C6)C7=CNN=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)
![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
![Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl]-](/img/structure/B12084690.png)

![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)

![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
